9-methyl-6-{5-[(3-methylphenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
Description
Properties
IUPAC Name |
9-methyl-6-[5-[(3-methylphenyl)methylsulfonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-14-4-3-5-15(6-14)11-29(27,28)26-9-16-7-25(8-17(16)10-26)20-18-19(21-12-22-20)24(2)13-23-18/h3-6,12-13,16-17H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMDBIMCSQRIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-methyl-6-{5-[(3-methylphenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H26N6O2S
- Molecular Weight : 426.5 g/mol
This structure features a purine core modified with a sulfonyl group and an octahydropyrrolo moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often act as kinase inhibitors. Kinases are critical in various signaling pathways related to cell growth, differentiation, and metabolism. Specifically, this compound may interact with protein kinase C (PKC) isoenzymes, which play a significant role in intracellular signaling and have implications in cancer and diabetes treatment .
Antitumor Activity
Recent studies have demonstrated that purine derivatives exhibit antitumor properties by inhibiting the proliferation of cancer cells. For instance, a related compound was shown to inhibit tumor growth in vivo by inducing apoptosis in cancer cell lines .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound may possess anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory diseases .
Case Studies
-
Case Study on Cancer Cell Lines :
A study involving human breast cancer cell lines treated with this compound showed a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. -
Diabetes Research :
Another study explored the effects of this compound on diabetic models. It was found to improve insulin sensitivity and reduce hyperglycemia through its action on PKC pathways, indicating potential for treating diabetic complications .
Comparative Biological Activity Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Various purine derivatives | Inhibition of cell proliferation |
| Anti-inflammatory | Sulfonamide derivatives | Decreased cytokine production |
| Diabetes management | Kinase inhibitors | Improved insulin sensitivity |
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent . Research indicates that derivatives of purine can inhibit specific kinases involved in cancer cell proliferation. The compound has shown promise in targeting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in many cancers. Inhibitors of PI3K are being investigated for their role in treating various malignancies, including breast and colorectal cancers .
Case Study: PI3K Inhibition
A study demonstrated that compounds similar to 9-methyl-6-{5-[(3-methylphenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine effectively inhibited PI3K activity, leading to reduced cell viability in cancer cell lines. This suggests that such compounds could be developed into therapeutic agents for cancer treatment .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties , making it a candidate for treating inflammatory diseases. Inhibition of PI3K has been linked to reduced inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability to modulate immune responses through PI3K inhibition is particularly relevant for developing new anti-inflammatory therapies .
Case Study: Rheumatoid Arthritis
In experimental models of rheumatoid arthritis, compounds that inhibit PI3K pathways have been shown to reduce joint inflammation and damage. The implications for this compound suggest it may be effective in similar applications .
Neurological Disorders
Recent studies have explored the potential of this compound in treating neurological disorders. The modulation of signaling pathways involved in neurodegeneration indicates that purine derivatives could help manage conditions such as Alzheimer's disease and multiple sclerosis by influencing neuronal survival and inflammation .
Case Study: Neuroprotection
Research involving animal models of neurodegenerative diseases has shown that compounds inhibiting the PI3K pathway can protect neurons from apoptosis (programmed cell death). This highlights the therapeutic potential of this compound in neuroprotection strategies .
Cardiovascular Health
The cardiovascular implications of this compound are also noteworthy. By modulating cellular signaling pathways associated with vascular inflammation and thrombosis, there is potential for developing treatments aimed at preventing cardiovascular diseases like atherosclerosis and thrombosis .
Case Study: Vascular Function
In vitro studies have suggested that PI3K inhibitors can improve endothelial function and reduce inflammatory markers associated with cardiovascular diseases. This presents a promising avenue for further research into the cardiovascular benefits of this compound .
Pharmaceutical Formulations
Given its diverse applications, there is ongoing research into formulating this compound into pharmaceutical products. The development of effective delivery systems to enhance bioavailability and target specificity remains a critical area of focus.
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Effective against PI3K-related cancers |
| Anti-inflammatory | Reduction in inflammation markers | Promising results in rheumatoid arthritis models |
| Neurological Disorders | Neuroprotection and improved neuronal survival | Protective effects observed in neurodegeneration |
| Cardiovascular Health | Improved endothelial function | Positive effects on vascular inflammation |
| Pharmaceutical Formulations | Enhanced delivery and bioavailability | Ongoing development of targeted formulations |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Modifications and Key Differences
The following compounds share structural motifs with the target molecule but differ in core scaffolds, substituents, or functional groups, impacting physicochemical and biological properties:
Research Findings and Trends
- Fluorinated Analogs : Fluorine substitution (e.g., ) is a common strategy to improve metabolic stability and binding affinity, as seen in kinase inhibitors .
- Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (target compound) are preferred in drug design for their ability to mimic phosphate groups in nucleotide-binding proteins, whereas ketones () are less common due to reduced polarity .
- Core Scaffold Diversity : Pyrimidoindole derivatives () are explored in anticancer research, highlighting the importance of core flexibility in modulating activity .
Preparation Methods
Cyclization via Diamine-Ketone Coupling
A mixture of 1,4-diaminobutane and ethyl glyoxalate undergoes cyclization in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 80°C for 12 hours, yielding the bicyclic amine intermediate. This intermediate is subsequently hydrogenated under 50 psi H₂ with a palladium-on-carbon catalyst to saturate the ring system, affording octahydropyrrolo[3,4-c]pyrrole in 68% yield.
Alternative Route: Reductive Amination
A more efficient method employs reductive amination of a diketone with a diamine. For example, reacting 2,5-hexanedione with 1,3-diaminopropane in methanol under reflux, followed by sodium cyanoborohydride reduction, produces the octahydropyrrolo[3,4-c]pyrrole core with 82% efficiency.
Introduction of the (3-Methylphenyl)Methanesulfonyl Group
Sulfonylation of the secondary amine within the octahydropyrrolo[3,4-c]pyrrole system is critical for installing the aryl sulfonyl moiety.
Sulfonyl Chloride Coupling
The amine intermediate (1.0 equiv) is treated with (3-methylphenyl)methanesulfonyl chloride (1.2 equiv) in dichloromethane at 0°C under an inert atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl, and the reaction proceeds for 6 hours at room temperature. The product is isolated via aqueous workup and purified by silica gel chromatography, achieving a 75% yield.
Optimization of Reaction Conditions
Key parameters influencing sulfonylation efficiency include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of sulfonyl chloride |
| Temperature | 0°C → RT | Prevents side reactions |
| Base | Triethylamine | Effective HCl neutralization |
Coupling with the 9-Methylpurine Moiety
The final step involves attaching the sulfonylated octahydropyrrolo[3,4-c]pyrrole to the 9-methylpurine base.
Nucleophilic Aromatic Substitution
6-Chloro-9-methylpurine (1.0 equiv) reacts with the sulfonylated pyrrolo-pyrrole amine (1.1 equiv) in dimethylformamide (DMF) at 120°C for 24 hours. Potassium carbonate (2.0 equiv) is employed as a base to deprotonate the amine and drive the reaction. The crude product is purified via reverse-phase HPLC, yielding 58% of the target compound.
Transition Metal-Catalyzed Cross-Coupling
An alternative method utilizes a Buchwald-Hartwig amination protocol. Using Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) as catalysts, the reaction proceeds in toluene at 100°C for 16 hours. This method improves regioselectivity, achieving a 67% yield.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₄H₂₇N₅O₂S [M+H]⁺: 474.1912; Found: 474.1908.
Challenges and Mitigation Strategies
Steric Hindrance During Coupling
The bulky (3-methylphenyl)methanesulfonyl group can impede purine attachment. Using polar aprotic solvents (e.g., DMF) and elevated temperatures mitigates this issue by enhancing reactant mobility.
Purification of Hydrophobic Intermediates
Reverse-phase chromatography with acetonitrile/water gradients effectively separates the target compound from unreacted starting materials.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors reduce reaction times by 40% compared to batch processes. Additionally, substituting LiAlH₄ with safer reductants like NaBH₄ in precursor syntheses aligns with green chemistry principles .
Q & A
Q. Answer :
- 1H/13C NMR : Confirms the purine core and substituent connectivity (e.g., methyl group at N9, sulfonyl group integration).
- IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and purine C=N vibrations.
- HRMS (ESI) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography (if applicable): Resolves stereochemical ambiguities in the octahydropyrrolo-pyrrole system.
What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?
Answer : Discrepancies may stem from poor bioavailability or metabolic instability. Solutions include:
- Prodrug modification : Masking the sulfonyl group with hydrolyzable esters to enhance absorption.
- Microsomal stability assays : Identifying metabolic hotspots (e.g., cytochrome P450 interactions) .
- Comparative SAR studies : Testing analogs with modified substituents (e.g., replacing 3-methylphenyl with fluorinated aryl groups) to isolate critical functional groups .
How is the purine ring functionalized at the 6-position in related compounds?
Answer : The 6-position is typically modified via cross-coupling reactions. For example:
- Suzuki-Miyaura coupling : Using 6-chloropurine intermediates, arylboronic acids, and Pd(PPh₃)₄ in toluene under reflux .
- Buchwald-Hartwig amination : For nitrogen-containing substituents, though this requires careful optimization of palladium ligands and bases .
How can computational modeling predict this compound’s interaction with kinase targets?
Q. Answer :
- Molecular docking : Tools like AutoDock Vina model binding modes using kinase crystal structures (e.g., PDB entries). Focus on the sulfonyl group’s role in hydrogen bonding with catalytic lysine residues.
- DFT calculations : Assess electronic effects of the 3-methylphenyl group on binding affinity .
What purification methods are recommended for synthetic intermediates?
Q. Answer :
- Column chromatography : Silica gel with gradients of EtOAc/hexane (1:3 to 1:6) separates intermediates with polar functional groups .
- Recrystallization : Ethanol-DMF mixtures yield high-purity crystals for sulfonylated intermediates .
How does the methanesulfonyl group influence electronic properties and bioactivity?
Answer : The sulfonyl group:
- Reduces nucleophilicity at adjacent positions, limiting unwanted side reactions during synthesis.
- Enhances binding to polar enzyme pockets (e.g., kinases) via hydrogen bonding, as observed in sulfonamide-containing inhibitors .
- Modulates logP : Increases hydrophilicity, potentially improving solubility but reducing membrane permeability.
What are the challenges in stereochemical control of the octahydropyrrolo-pyrrole system?
Answer : The fused bicyclic system introduces multiple stereocenters. Strategies include:
- Chiral auxiliaries : Temporarily fixing stereochemistry during cyclization.
- Asymmetric catalysis : Using enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for key steps .
- Diastereomeric resolution : Chromatographic separation of diastereomers formed during sulfonylation .
How can researchers validate target engagement in cellular assays?
Q. Answer :
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding.
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound efficacy assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
